2-Chloroanthraquinone
Description
Historical Context and Early Research Directions
The history of 2-Chloroanthraquinone is intrinsically linked to the development of the synthetic dye industry. Anthraquinone (B42736) and its derivatives were foundational to the creation of a wide spectrum of stable and vibrant dyes. Early research, therefore, was predominantly focused on the synthesis and application of these compounds as intermediates for dyestuffs. chemicalbook.com
One of the classical methods for its preparation involved the condensation of phthalic anhydride (B1165640) with chlorobenzene (B131634) to produce p-chlorobenzoylbenzoic acid, which was then cyclized using sulfuric acid to yield this compound. chemicalbook.com Another established method is the direct chlorination of anthraquinone. ontosight.aiontosight.ai Publications dating back to the mid-20th century, such as a 1961 article in Helvetica Chimica Acta, delved into the mechanisms of its synthesis, indicating a growing academic interest beyond its industrial production. acs.org The primary application in this era was its use as a precursor for important dyes like alizarin (B75676) and various aminoanthraquinones, which were crucial for the textile industry. ontosight.aichemicalbook.com Research from this period also explored its role as a photosensitizer for processes like the crosslinking of polyethylene. acs.org
Significance in Modern Organic Chemistry and Related Fields
In contemporary chemical research, the significance of this compound has expanded far beyond its original role as a dye intermediate. It is now recognized as a versatile building block and catalyst in advanced organic synthesis and materials science. ontosight.aiontosight.ai
In the realm of organic synthesis, this compound is a key starting material for the production of complex organic molecules, including pharmaceuticals and specialized pigments. ontosight.aiontosight.ai A significant modern application is its use as an organocatalyst. Researchers have demonstrated its effectiveness as a metal-free, visible-light-activated photocatalyst for a range of aerobic oxidation reactions. thieme-connect.comresearchgate.net This includes the oxidation of alcohols to carboxylic acids and ketones, the conversion of arylboronic acids to phenols, and the oxidation of benzylic C-H bonds. researchgate.netmdpi.com These photocatalytic methods are considered environmentally benign as they often proceed under mild conditions using air as the oxidant. researchgate.net
The compound's utility extends into several related scientific fields:
Materials Science: The rigid, planar structure of the anthraquinone core makes this compound an attractive candidate for developing new organic materials. It has been investigated as a building block for organic semiconductors and materials with specific optoelectronic properties. ontosight.ai Theoretical studies have explored how functionalizing dihydroxyanthraquinone structures with chlorine atoms can influence their electronic properties, providing insights for designing novel organic electronic materials. acs.org
Analytical Chemistry: It has been employed as a photo-reagent for the analysis of ginsenosides (B1230088) using a photoreduction fluorescence (PRF) detection method. chemicalbook.comsigmaaldrich.com Furthermore, it has been used as a probe molecule, grafted onto carbon surfaces to accurately quantify the efficiency of surface modification. researchgate.net
Medicinal Chemistry: While direct applications are limited, this compound serves as a precursor for compounds with potential biological activity. Research has shown that the core anthraquinone structure is present in compounds studied for antimicrobial and antifungal properties. ontosight.ai It is also a starting point for the synthesis of more complex molecules investigated for therapeutic potential against diseases like cancer and Alzheimer's. researcher.life
Overview of Research Trajectories and Current Challenges
Current research on this compound is following several key trajectories, driven by the demand for sustainable chemical processes and high-performance materials. A major focus is on "green chemistry," aiming to develop more environmentally friendly synthesis methods. This includes moving away from traditional syntheses that may use harsh reagents or heavy metal catalysts, towards cleaner alternatives like using alum as a catalyst in aqueous media. google.comtandfonline.com
The field of photocatalysis represents a significant and expanding area of research. The ability of this compound to act as a readily available and easily handled organocatalyst under visible light is a major advantage. researchgate.net Ongoing studies seek to broaden the scope of reactions catalyzed by this compound and to understand the underlying reaction mechanisms more deeply. mdpi.com
In materials science, the challenge lies in the targeted design and synthesis of this compound derivatives with tailored electronic and optical properties for specific applications, such as in organic field-effect transistors (OFETs) and solar cells. acs.org The primary scientific challenge in modifying the anthraquinone scaffold is the electron-withdrawing nature of its carbonyl groups, which can deactivate the molecule and complicate the introduction of new functional groups. colab.ws Overcoming this requires the development of novel and robust synthetic methodologies to unlock the full potential of this versatile chemical scaffold for creating advanced functional materials. colab.ws
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₇ClO₂ | ontosight.ainih.gov |
| Molecular Weight | ~242.66 g/mol | sigmaaldrich.commoldb.com |
| Appearance | Pale yellow crystalline solid/powder | ontosight.ainih.govchemicalbook.com |
| Melting Point | 209-211 °C | sigmaaldrich.comlgcstandards.com |
| Solubility | Insoluble in water; Soluble in hot benzene (B151609), nitrobenzene, ethanol, acetone | ontosight.aichemicalbook.com |
| CAS Number | 131-09-9 | nih.govsigmaaldrich.com |
Table 2: Key Research Applications of this compound
| Field | Application | Key Findings | Source(s) |
| Dye Synthesis | Intermediate | Precursor for alizarin, aminoanthraquinones, and other vat dyes. | chemicalbook.com |
| Organic Catalysis | Photocatalyst | Catalyzes aerobic oxidation of alcohols and C-H bonds under visible light. | thieme-connect.comresearchgate.netmdpi.com |
| Materials Science | Building Block | Used in the synthesis of organic semiconductors and optoelectronic materials. | ontosight.aiacs.org |
| Analytical Chemistry | Photo-reagent | Enables analysis of ginsenosides via photoreduction fluorescence. | chemicalbook.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroanthracene-9,10-dione | |
|---|---|---|
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InChI |
InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |
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InChI Key |
FPKCTSIVDAWGFA-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Cl | |
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Molecular Formula |
C14H7ClO2 | |
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DSSTOX Substance ID |
DTXSID7049213 | |
| Record name | 2-Chloroanthraquinone | |
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Molecular Weight |
242.65 g/mol | |
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Physical Description |
Grey or green powder; [Alfa Aesar MSDS] | |
| Record name | 2-Chloroanthraquinone | |
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CAS No. |
131-09-9 | |
| Record name | 2-Chloroanthraquinone | |
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| Record name | 2-CHLOROANTHRAQUINONE | |
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| Record name | 9,10-Anthracenedione, 2-chloro- | |
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| Record name | 2-Chloroanthraquinone | |
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Synthetic Methodologies and Innovations for 2 Chloroanthraquinone
Classical Synthesis Routes
Traditional methods for synthesizing 2-chloroanthraquinone have been foundational in industrial organic chemistry. These routes are characterized by their reliability, though they often involve harsh reaction conditions.
Chlorination of Anthraquinone (B42736)
Direct chlorination of anthraquinone is a primary method for producing this compound. This process typically involves treating anthraquinone with a chlorinating agent, such as chlorine gas or hypochlorous acid. researchgate.net The reaction introduces a chlorine atom onto the anthraquinone skeleton. However, controlling the regioselectivity to favor the 2-position can be a challenge, as direct chlorination can lead to a mixture of isomers, including 1-chloroanthraquinone (B52148) and various dichlorinated products. The reaction conditions, including the presence of a catalyst, can influence the product distribution. For instance, chlorination of anthraquinone oxime in concentrated sulfuric acid at 100°C without a catalyst has been shown to favor chlorination at the β-position (which includes the 2-position). organic-chemistry.org
Condensation of Phthalic Anhydride (B1165640) and Chlorobenzene (B131634) Followed by Cyclization
A widely used and industrially important method for synthesizing this compound is a two-step process initiated by a Friedel-Crafts reaction. rsc.orgorganic-chemistry.org This classical route offers considerable versatility and better control over the final product structure compared to direct chlorination. organic-chemistry.orgrsc.org
The first step involves the condensation of phthalic anhydride with chlorobenzene in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). rsc.orgrsc.org This intermolecular acylation reaction forms an intermediate, 2-(4-chlorobenzoyl)benzoic acid.
In the second step, this intermediate undergoes an intramolecular cyclization reaction. This is achieved by heating the 2-(4-chlorobenzoyl)benzoic acid in the presence of a strong dehydrating agent, such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). rsc.orgrsc.org The acid catalyzes the ring closure to form the stable tricyclic system of this compound. rsc.org This method is a cornerstone in the production of anthraquinone dyes, with chlorinated anthraquinones serving as crucial intermediates. rsc.org
Advanced and Green Chemistry Approaches
In response to the environmental impact and harsh conditions of classical methods, recent research has focused on developing more sustainable and efficient synthetic routes. These advanced approaches prioritize milder conditions, safer reagents, and improved atom economy.
Catalyzed Condensation Reactions (e.g., Alum in Aqueous Media)
A significant advancement in the synthesis of anthraquinone derivatives involves the use of alum [KAl(SO₄)₂·12H₂O] as a novel, inexpensive, and readily available catalyst. sorbonne-universite.frthieme-connect.com This method represents a green approach by utilizing water as the solvent at ambient temperature, thereby avoiding hazardous organic solvents. sorbonne-universite.frresearchgate.net
The one-pot synthesis involves the reaction of phthalic anhydride and a substituted benzene (B151609) (like chlorobenzene) in the presence of alum. sorbonne-universite.frthieme-connect.com Research has shown that water is the optimal solvent for this reaction, likely due to the high solubility of the alum catalyst. sorbonne-universite.frthieme-connect.com This methodology offers several advantages, including mild reaction conditions, simple procedures, and significantly faster reaction times (typically 60–120 minutes), leading to good to excellent yields (70–96%). sorbonne-universite.frthieme-connect.comresearchgate.net
Table 1: Effect of Solvent on Alum-Catalyzed Synthesis of 2-Methylanthraquinone
This table illustrates the superior performance of water as a solvent in a model reaction for anthraquinone synthesis using the alum-catalyzed method. A similar principle applies to the synthesis with chlorobenzene.
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | CH₂Cl₂ | 120 | 15 |
| 2 | CH₃CN | 120 | 25 |
| 3 | THF | 120 | 20 |
| 4 | CHCl₃ | 120 | 15 |
| 5 | DMSO | 120 | 30 |
| 6 | DMF | 120 | 35 |
| 7 | MeOH | 120 | 40 |
| 8 | EtOH | 120 | 40 |
| 9 | Dioxane | 120 | 20 |
| 10 | H₂O | 60 | 92 |
| 11 | H₂O | 90 | 92 |
Data sourced from Madje, B. R., et al. (2010). sorbonne-universite.frthieme-connect.com
Metal-Free Photooxidative Methods
Information regarding the direct synthesis of this compound using metal-free photooxidative methods is not prominently available in the reviewed literature. Instead, research in this area highlights the application of this compound as an efficient, easily handled organocatalyst for various metal-free aerobic photooxidative transformations. rsc.org For example, it is used to catalyze the synthesis of carboxylic acids from methyl aromatics and alcohols, and in the cleavage of vicinal diols, all under visible light irradiation and mild conditions. rsc.org These processes are considered environmentally benign, utilizing molecular oxygen as the ultimate oxidant. rsc.org
Synthesis from Nitroanthraquinone with Tetrachlorophenylphosphine
An alternative advanced synthesis route avoids the use of heavy metals and produces high-quality this compound from 2-nitroanthraquinone (B1658324). This method employs tetrachlorophenylphosphine as the chlorinating reagent.
The process involves first preparing the chlorinating agent, tetrachlorophenylphosphine, by passing chlorine gas through a mixture of dichlorophenylphosphine (B166023) and phenylphosphonic dichloride at a temperature not exceeding 30°C. The raw material, 2-nitroanthraquinone, is then added to this reagent and the reaction is heated to 160–180°C for 4–6 hours.
Following the reaction, the mixture is cooled, diluted with water, and neutralized. The this compound product is then extracted using an organic solvent like ethyl acetate (B1210297), washed, and isolated by crystallization. A specific example of this method, reacting 2-nitroanthraquinone (28.3mM) with the prepared reagent and heating to 170°C for 5 hours, yielded pale yellow needle-shaped crystals of this compound with a yield of 83%. rsc.org This approach is beneficial for improving product quality and protecting the environment by avoiding heavy metal reagents.
Table 2: Reaction Parameters for Synthesis from 2-Nitroanthraquinone
| Parameter | Value |
|---|---|
| Starting Material | 2-Nitroanthraquinone |
| Chlorinating Reagent | Tetrachlorophenylphosphine |
| Reaction Temperature | 160-180°C |
| Reaction Time | 4-6 hours |
Data sourced from patent CN101717329A. rsc.org
Diene Synthesis Approaches and Optimizationtandfonline.com
The Diels-Alder reaction, a powerful tool in organic chemistry for forming cyclic compounds, represents a key approach to synthesizing the anthraquinone skeleton. nih.govwikipedia.org This methodology is based on the [4+2] cycloaddition between a substituted 1,3-butadiene (B125203) and a 1,4-naphthoquinone (B94277). scirp.org
For the specific synthesis of this compound, the reaction involves 1,4-naphthoquinone as the dienophile and chloroprene (B89495) (2-chlorobutadiene) as the diene. scirp.orgpsu.edu This process can be conducted as a one-pot synthesis utilizing bifunctional catalysts, such as Mo-V-P heteropoly acid (HPA-10) solutions. These catalysts serve a dual role: they act as an acid catalyst for the initial diene synthesis and subsequently as an oxidation catalyst to convert the intermediate adduct into the final anthraquinone product. psu.edu
Despite the elegance of this approach, research indicates significant challenges in achieving high yields for this compound via this route. Studies have reported that the yield of this compound from the reaction of 1,4-naphthoquinone and chloroprene does not surpass 30%. scirp.orgpsu.edu Efforts to optimize the reaction by altering conditions, such as changing the solvent from dioxane to diglyme, have failed to improve the yield of this compound. scirp.orgpsu.edu This is in contrast to the synthesis of 2-methylanthraquinone, where the same solvent change increased the product yield to 80%. scirp.orgpsu.edu This suggests that the chloro-substituent on the diene negatively impacts the reaction's efficiency under these specific catalytic conditions.
Table 1: Diene Synthesis of Substituted Anthraquinones
| Diene | Dienophile | Catalyst/Solvent | Yield | Purity | Reference |
| Chloroprene | 1,4-Naphthoquinone | HPA-10 / Dioxane | < 30% | Not Specified | scirp.org, psu.edu |
| Isoprene | 1,4-Naphthoquinone | HPA-10 / Dioxane | 50% | 98% | scirp.org |
| trans-Piperylene | 1,4-Naphthoquinone | HPA-10 / Dioxane | 84% | 99% | scirp.org |
Yield Optimization and Purity Enhancement Strategies
Given the limitations of the direct diene synthesis for this compound, alternative synthetic routes and dedicated purification strategies are crucial for obtaining high yields and purity.
The most established industrial method is a two-step process involving a Friedel-Crafts reaction followed by cyclization. wikipedia.orgguidechem.comacs.org In the first step, phthalic anhydride is condensed with chlorobenzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to form o-(4-chlorobenzoyl)-benzoic acid. guidechem.comacs.org The second step involves an acid-catalyzed intramolecular cyclization (dehydration) of this intermediate, typically using concentrated sulfuric acid, to yield this compound. guidechem.comacs.org Optimization of this cyclization step has shown that a 1:6 ratio of the chlorobenzoylbenzoic acid intermediate to sulfuric acid provides a high yield. acs.org A near-quantitative yield of 95% has been reported for the cyclization step when conducted in a fluidized bed reactor at 305°C using an aluminum silicate (B1173343) catalyst. prepchem.com
Another synthetic approach involves the substitution of a nitro group. In this method, 2-nitroanthraquinone is heated with a chlorinating agent, such as tetrachlorophenylphosphine, at high temperatures (160–180°C) to produce this compound with a reported yield of 83%. guidechem.comgoogle.com
Regardless of the synthetic route, purification of the crude product is essential. Common strategies include:
Washing and Filtration : The crude solid is often treated by pouring the reaction mixture into water, followed by filtration. The collected solid is then washed, frequently with hot water, to remove residual acids and other water-soluble impurities. guidechem.com
Solvent Extraction : The product can be separated from the reaction mixture by extraction with an organic solvent like ethyl acetate after neutralization of the mixture. guidechem.comgoogle.com The organic phases are then combined, washed with a brine solution, and dried. google.com
Crystallization : The final step in purification often involves concentrating the solution from the extraction process and allowing the product to crystallize, typically by freezing. guidechem.comgoogle.com This process yields the final product as a pale yellow, needle-shaped crystal. guidechem.comgoogle.com
The use of modern, environmentally benign catalysts has also been explored. Alum (KAl(SO₄)₂·12H₂O) has been demonstrated as an effective, inexpensive, and non-toxic catalyst for synthesizing anthraquinone derivatives in aqueous media, providing good to excellent yields. tandfonline.com Similarly, B(HSO₄)₃ has been shown to be an efficient solid acid catalyst for the synthesis under solvent-free conditions. researchgate.net
Table 2: Summary of Synthetic Methods for this compound
| Method | Starting Materials | Reagents/Catalysts | Reported Yield | Key Features | Reference |
| Friedel-Crafts Acylation & Cyclization | Phthalic anhydride, Chlorobenzene | 1. AlCl₃2. H₂SO₄ | ~97% (cyclization) | Two-step industrial standard. | acs.org |
| Fluidized Bed Cyclization | o-(4-chlorobenzoyl)-benzoic acid | Aluminum silicate | 95% | High-temperature, continuous process. | prepchem.com |
| Nucleophilic Substitution | 2-Nitroanthraquinone | Tetrachlorophenylphosphine | 83% | Avoids heavy metals. | guidechem.com, google.com |
| Diene Synthesis | Chloroprene, 1,4-Naphthoquinone | HPA-10 | < 30% | One-pot Diels-Alder approach. | scirp.org, psu.edu |
Chemical Reactivity and Reaction Mechanisms of 2 Chloroanthraquinone
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key class of reactions for 2-chloroanthraquinone. The presence of the electron-withdrawing anthraquinone (B42736) core activates the chlorine atom at the 2-position, making the aromatic ring susceptible to attack by nucleophiles. This reactivity is fundamental to its role as an intermediate in the synthesis of various dyes and other complex organic molecules.
One of the most well-documented nucleophilic substitution reactions of this compound is its conversion to 2-aminoanthraquinone (B85984). This transformation is typically achieved by heating this compound with aqueous ammonia (B1221849) under pressure. The reaction proceeds via a classic SNAr mechanism where the ammonia molecule acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This is followed by the departure of the chloride ion, yielding the amino-substituted product.
The process can be optimized by varying reaction conditions such as temperature, pressure, and the concentration of ammonia. For instance, early patented methods describe heating one part of this compound with 20 parts of 25% aqueous ammonia in an autoclave at 200°C for 24 hours to achieve a nearly quantitative yield of pure 2-aminoanthraquinone youtube.com. The use of a copper catalyst, such as copper sulfate, can also facilitate this reaction, allowing it to proceed under potentially milder conditions or with improved efficiency youtube.com. This amination is a critical step in the production of many anthraquinone dyes.
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| This compound | 25% Aqueous Ammonia, 200°C, 24h, Autoclave | 2-Aminoanthraquinone | Nearly Quantitative youtube.com |
| This compound | Aqueous Ammonia, Copper Sulfate, 200°C, 26h, Autoclave | 2-Aminoanthraquinone | High youtube.com |
While this compound is cited as a chemical intermediate that can be used to produce the important dye alizarin (B75676) (1,2-dihydroxyanthraquinone), the direct conversion is not a simple substitution reaction. A direct nucleophilic substitution of the chlorine atom at the 2-position with a hydroxide (B78521) ion would yield 2-hydroxyanthraquinone, not alizarin. The synthesis of alizarin from a chlorinated precursor is more complex and typically involves starting materials that can more readily lead to the 1,2-dihydroxy substitution pattern.
A scientifically established, though related, synthesis involves the alkali fusion of 2,3-dichloroanthraquinone. In this process, the dichloro-anthraquinone is heated with a strong base, which results in the formation of alizarin. This reaction is noteworthy because it involves not only the substitution of the halogen atoms with hydroxyl groups but also a rearrangement, as the final product has a 1,2-substitution pattern instead of the expected 2,3-pattern (hystazarin) nsf.gov. This suggests a complex mechanism, possibly involving a benzyne (B1209423) intermediate under the harsh fusion conditions, which allows for substitution at a position adjacent to the original halogen location. This established transformation from a related dichlorinated anthraquinone illustrates a potential, albeit indirect, pathway from chlorinated anthraquinones to alizarin nsf.gov.
Photochemical Transformations
This compound is a highly effective photosensitizer. Upon absorption of light, it is promoted to an excited state, which can then initiate chemical reactions in other molecules, typically through hydrogen atom abstraction or energy transfer. Its primary role in photochemical transformations is that of an organocatalyst, where it is regenerated at the end of the reaction cycle.
This compound serves as an efficient, metal-free organocatalyst for the aerobic photooxidative cleavage of vicinal diols into carboxylic acids. When a solution of a vicinal diol and a catalytic amount of this compound is irradiated with a high-pressure mercury lamp in the presence of air (molecular oxygen), the C-C bond of the diol is cleaved nih.govnih.gov. This reaction uses molecular oxygen as the terminal oxidant, making it an environmentally benign process nih.gov.
The proposed mechanism involves the photo-excited this compound abstracting a hydrogen atom from one of the hydroxyl groups of the diol. The resulting radical species then undergoes C-C bond cleavage and further oxidation by molecular oxygen, ultimately yielding two molecules of carboxylic acid.
| Substrate | Conditions | Product | Key Feature |
|---|---|---|---|
| Vicinal Diols | This compound (catalyst), Photoirradiation (Hg lamp), Air (O₂) | Carboxylic Acids | Metal-free oxidative C-C bond cleavage nih.govnih.gov |
In a similar photochemical process, this compound catalyzes the aerobic photooxidation of alcohols to the corresponding carboxylic acids or ketones under visible light irradiation. This method is notable for its mild reaction conditions—operating at ambient temperature and pressure with air as the oxidant—and for avoiding the use of heavy metals nsf.govnih.gov.
The reaction mechanism is initiated by the absorption of visible light by this compound. The excited-state catalyst then abstracts a hydrogen atom from the alcohol's α-carbon, generating a radical intermediate. This intermediate reacts with molecular oxygen, leading to the formation of an aldehyde (from a primary alcohol) or a ketone (from a secondary alcohol). For primary alcohols, the reaction can proceed further, oxidizing the intermediate aldehyde to a carboxylic acid, often in high yield nih.gov. The reaction can be optimized with additives; for example, the oxidation of benzyl (B1604629) alcohol to benzoic acid can achieve up to a 98% yield nih.gov. Secondary alcohols are efficiently converted to ketones nsf.gov.
| Substrate Type | Conditions | Primary Product | Yield Example |
|---|---|---|---|
| Primary Alcohols (e.g., Benzyl alcohol) | Visible light, Air (O₂), Ambient temp/pressure | Carboxylic Acids | Up to 98% for Benzoic Acid nih.gov |
| Secondary Alcohols | Visible light, Air (O₂), Ambient temp/pressure | Ketones | Good to high yields nsf.gov |
While photochemical cycloadditions, such as [2+2] additions, are a well-established class of reactions for many unsaturated systems, the literature on this compound primarily details its role as a photosensitizer rather than as a direct participant in addition reactions. In its photochemical transformations, this compound typically functions by initiating a reaction in a substrate molecule and is then regenerated, thus acting catalytically.
The mechanism for its photosensitizing action involves the initial absorption of a photon to form an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state is a powerful oxidant and can abstract a hydrogen atom from a suitable donor (like an alcohol), initiating a radical chain reaction as seen in the photooxidation processes described above. It can also act as an energy transfer agent, transferring its triplet energy to another molecule, which then undergoes the subsequent reaction. There is limited evidence of this compound itself undergoing intermolecular photoaddition to form a stable, larger cycloadduct. Its key photochemical utility lies in its ability to be repeatedly excited by light to drive oxidative transformations in other substrates.
Photoreduction Processes and Mechanisms
This compound has been identified as a photo-reagent, with its utility linked to photoreduction fluorescence detection methods chemicalbook.com. The photoreduction of 2-substituted anthraquinones, such as this compound, generally proceeds through an electron transfer mechanism. When exposed to light, the molecule is promoted to a photoexcited charge-transfer state. In this state, it can accept an electron from electron donors present in the solution, such as hydroxide or alkoxide ions, leading to its reduction rsc.org. This process is fundamental to its application in analytical techniques that rely on fluorescence changes resulting from the reduction of the quinone structure.
Role as a Photocatalyst (e.g., in Photo-Dehydrogenative Transformations)
Anthraquinones, including this compound, can function as effective organic photosensitizers and redox-active electron transfer mediators in various chemical transformations nih.gov. Their photocatalytic cycle is initiated by excitation with light to form an excited triplet state (³AQ*). This excited state can then participate in two primary photooxidation mechanisms nih.gov:
Type I Reaction: Involves an electron transfer process where the excited quinone is reduced by a substrate molecule. The resulting anthraquinone radical anion (AQ•−) can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂•−) or hydroxyl radicals (•OH) nih.gov.
Type II Reaction: Involves an energy transfer from the excited quinone to triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) nih.gov.
A practical example of this photocatalytic activity is the aerobic oxidation of alcohols to aldehydes and ketones, a form of photo-dehydrogenative transformation. Water-soluble anthraquinone derivatives, acting as organocatalysts under visible light, can mediate this reaction. The process is believed to involve hydrogen atom abstraction from the alcohol by the excited anthraquinone researchgate.net.
Electrochemical Reactions
The electrochemical behavior of this compound is characterized by its redox processes and its interactions with electrode materials.
Like other anthraquinone derivatives, this compound undergoes reversible redox reactions. In the negative potential range, it typically exhibits two distinct, reversible one-electron reduction processes nih.gov. The formal redox potentials for these processes are only weakly dependent on the specific nature of the substituent at the 2-position nih.gov. Studies on various 2-substituted anthraquinones have established a general range for these potentials. The introduction of different functional groups onto the anthraquinone structure can be used to tune these redox potentials for specific applications frontiersin.org.
| Redox Couple | Potential Range (vs Fc⁺/Fc) | Specific Example Compound | Measured Potential (vs SHE) |
|---|---|---|---|
| E ½(0/–1) | -1.33 V to -1.43 V nih.gov | 2-(2-propionate ether)anthraquinone | -0.477 V harvard.edu |
| E ½(–1/–2) | -1.75 V to -1.83 V nih.gov | Anthraquinone-2-sulfonate (AQS) | -0.46 V frontiersin.org |
This compound and its derivatives can be immobilized on the surface of carbon electrodes, such as glassy carbon, to create modified electrodes with specific electrochemical properties. These molecules can be adsorbed onto the carbon surface, forming electroactive deposits rsc.org.
A more robust method for attachment is covalent grafting. This can be achieved through the electrochemical reduction of a corresponding diazonium salt of an anthraquinone derivative. This process creates a stable linkage between the anthraquinone molecule and the carbon electrode researchgate.net. The resulting anthraquinone-modified electrodes are electrochemically active and have been studied for their catalytic activity in reactions like the electrochemical reduction of oxygen researchgate.net. The surface concentration, or grafting yield, of the anthraquinone molecules can influence the kinetics of the reactions occurring at the electrode surface researchgate.net.
Reactions under Specific Conditions (e.g., Schmidt Reaction)
The Schmidt reaction involves the reaction of a carbonyl compound with an azide (B81097) in the presence of a strong acid. When applied to ketones, it results in a rearrangement to form an amide wikipedia.orglibretexts.org.
In the case of this compound, treatment with sodium azide and sulfuric acid induces the Schmidt reaction. The reaction proceeds by the addition of hydrazoic acid to one of the protonated carbonyl groups of the quinone ring. This is followed by a rearrangement, analogous to the Beckmann rearrangement, where a carbon-carbon bond migrates to a nitrogen atom with the expulsion of nitrogen gas (N₂) wikipedia.orglibretexts.org. This ring expansion reaction results in the formation of lactams (cyclic amides) cdnsciencepub.com. The reaction on this compound yields a crude product consisting of a mixture of two or more isomeric lactams cdnsciencepub.com.
Formation of Derivatives and Analogues
This compound serves as a key intermediate in the synthesis of a wide range of dyes and functional molecules guidechem.com. The chlorine atom can be substituted through nucleophilic aromatic substitution reactions to introduce various functional groups, such as amino groups, to produce aminoanthraquinones guidechem.com.
Modern synthetic strategies allow for the creation of more complex derivatives and analogues. Metal-catalyzed reactions, such as [2+2+2] cycloadditions, can be employed to construct intricate anthraquinone scaffolds researchgate.net. Another approach involves the intramolecular cyclization of precursors like 2-benzylic aromatic aldehydes or ketones, which can be promoted by catalysts such as Indium(III) triflate, to yield substituted anthracene (B1667546) derivatives beilstein-journals.org. These methods provide versatile pathways to modify the core structure of this compound, enabling the synthesis of new materials with tailored electronic and photophysical properties.
Spectroscopic Characterization and Advanced Analytical Techniques
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, which probes the electronic transitions within a molecule, is a fundamental tool for characterizing chromophoric systems like 2-Chloroanthraquinone. The position and intensity of absorption bands are sensitive to the molecular structure and the surrounding solvent environment.
The UV-Vis absorption spectrum of anthraquinone (B42736) and its derivatives is characterized by several absorption bands in the UV and visible regions. Typically, the spectrum exhibits intense bands corresponding to π → π* transitions and a weaker, longer-wavelength band resulting from an n → π* transition. manchester.ac.uk For anthraquinone itself, π→π* transitions are observed around 252 nm and 326 nm, attributed to the benzenoid system, and another at 272 nm linked to the quinoid chromophore. manchester.ac.uk
For 2-substituted anthraquinones, including this compound, the longest wavelength absorption maximum, which is often the n → π* transition of the carbonyl groups, is typically found in the range of 330-360 nm. manchester.ac.uk The polarity of the solvent generally has only a slight effect on the position of these absorption maxima. manchester.ac.uk The interaction between the solvent and the anthraquinone molecule can lead to a bathochromic (red) shift, particularly in polar solvents, which indicates a stabilization of the excited state. nih.gov
Table 1: Typical UV-Vis Absorption Maxima for 2-Substituted Anthraquinones
| Transition Type | Typical Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | ~250 | Benzenoid |
| π → π* | ~270 | Quinoid |
| π → π* | ~325 | Benzenoid |
Note: The exact wavelengths can vary depending on the specific substituent and solvent.
Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for predicting the electronic absorption spectra of molecules. researchgate.netnih.gov It is an extension of Density Functional Theory (DFT) that can describe electronic excited states. nih.gov This method calculates the vertical electronic excitation energies and corresponding oscillator strengths, which can be correlated with the maximum absorption wavelengths (λmax) and intensities of bands in an experimental spectrum. nih.gov
The accuracy of TD-DFT predictions for anthraquinones is highly dependent on the choice of the exchange-correlation functional. nih.govresearchgate.net Studies have shown that hybrid functionals, which include a portion of the exact Hartree-Fock exchange, often provide the best agreement with experimental data for these types of molecules. Functionals such as PBE0, B3LYP, and M06-2X have been successfully used to reproduce the experimental λmax values for anthraquinone derivatives. nih.govresearchgate.net These computational approaches are invaluable for assigning the nature of electronic transitions observed in the experimental spectra. nih.gov
The UV-Vis spectrum of this compound is a direct reflection of its electronic structure. The absorption of photons promotes electrons from occupied molecular orbitals to unoccupied ones. The bands in the 250-330 nm region are assigned to π → π* transitions within the aromatic system. manchester.ac.uk The lower energy, longer wavelength absorption band (typically 330-360 nm) is characteristic of the n → π* transition associated with the non-bonding lone pair electrons of the carbonyl oxygen atoms. manchester.ac.uk This transition is formally forbidden by symmetry rules, which accounts for its typically lower intensity compared to the π → π* transitions.
The relationship between the maximum absorption wavelength (λmax) and the excitation energy (E_MAX) is inverse, as described by the Planck-Einstein relation. TD-DFT calculations can provide detailed information on the specific molecular orbitals involved in each electronic transition, offering deep insight into how substituents, like the chlorine atom at the 2-position, influence the electronic properties and color of the anthraquinone core. nih.gov
Table 2: Example of Calculated vs. Experimental Excitation Energies and λmax for an Anthraquinone Derivative
| Method | Calculated E_MAX (eV) | Calculated λmax (nm) | Experimental λmax (nm) |
|---|---|---|---|
| B3LYP | 3.02 | 411.08 | ~410-430 |
| PBE0 | 2.92 | 424.52 | ~410-430 |
Source: Adapted from data on substituted anthraquinones. nih.gov This table illustrates the dependency of accuracy on the chosen DFT functional.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. It provides a molecular fingerprint that is highly specific to the compound's structure, bonding, and functional groups.
The FT-IR and FT-Raman spectra of this compound display a series of characteristic bands that can be assigned to specific vibrational modes of the molecule.
C=O Stretching: The most prominent bands in the IR spectrum of anthraquinones are due to the stretching vibrations of the two carbonyl (C=O) groups. For the parent anthraquinone, these appear around 1675 cm⁻¹. In 2-substituted derivatives, this band is typically observed in the 1660-1680 cm⁻¹ region. manchester.ac.uk
C=C Stretching: Aromatic C=C stretching vibrations of the fused rings typically appear as a pair of bands in the 1590-1630 cm⁻¹ and 1475 cm⁻¹ regions. manchester.ac.uk
C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, appear as strong bands between 700 and 900 cm⁻¹. manchester.ac.uk
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. Its exact position can be confirmed through computational analysis.
Table 3: Key Experimental Vibrational Frequencies for Substituted Anthraquinones
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 3100 - 3000 | Aromatic C-H stretch | FT-IR, FT-Raman |
| 1680 - 1660 | C=O stretch (Quinone) | FT-IR |
| 1630 - 1590 | Aromatic C=C stretch | FT-IR, FT-Raman |
| ~1475 | Aromatic C=C stretch | FT-IR |
| 900 - 700 | Aromatic C-H out-of-plane bend | FT-IR |
To achieve a complete and unambiguous assignment of the experimental vibrational spectra, quantum chemical calculations using DFT are widely employed. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov
The calculated frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor (e.g., 0.961 for B3LYP) to improve the agreement with experimental data. nih.gov
This correlative approach is powerful; the theoretical calculations provide a detailed description of each vibrational mode in terms of a Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode. mdpi.com This allows for a confident assignment of complex spectral regions where bands may overlap, and helps to understand how the chlorine substituent influences the vibrational modes of the entire anthraquinone skeleton. nih.gov The agreement between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman bands validates both the structural model and the spectral interpretation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR and ¹³C NMR spectra of this compound are characterized by signals in the aromatic and carbonyl regions, respectively. The precise chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the chlorine substituent.
In the ¹H NMR spectrum, the seven protons on the aromatic rings typically resonate in the downfield region, generally between 7.5 and 8.5 ppm. The exact multiplicity and coupling constants of these signals depend on the specific substitution pattern and the magnetic environment of each proton.
The ¹³C NMR spectrum displays signals for all 14 carbon atoms. The two carbonyl carbons (C-9 and C-10) are the most deshielded, appearing significantly downfield, often in the range of 180-185 ppm researchgate.net. The twelve aromatic carbons resonate in the approximate range of 125-150 ppm libretexts.org. The carbon atom directly bonded to the chlorine (C-2) experiences a distinct chemical shift due to the halogen's inductive effect docbrown.info.
Table 1: Predicted NMR Chemical Shift Ranges for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | C1, C3, C4 | 7.5 - 8.5 | 125 - 140 |
| Aromatic CH | C5, C6, C7, C8 | 7.5 - 8.5 | 125 - 140 |
| Substituted C | C2 | - | 130 - 145 |
| Quaternary C | C4a, C8a, C9a, C10a | - | 130 - 150 |
| Carbonyl C | C9, C10 | - | 180 - 185 |
Note: These are approximate ranges. Actual values can vary based on solvent and experimental conditions.
Computational chemistry provides powerful tools for corroborating experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors imist.marsc.org. This method, often employed in conjunction with Density Functional Theory (DFT), can predict the ¹H and ¹³C chemical shifts of molecules with a high degree of accuracy conicet.gov.arnih.gov.
The GIAO/DFT approach calculates the isotropic magnetic shielding values for each nucleus in the molecule imist.ma. By comparing these calculated values for the target molecule to those of a reference standard (like tetramethylsilane, TMS), theoretical chemical shifts can be determined. This predictive capability is invaluable for assigning complex spectra, distinguishing between isomers, and verifying structural assignments made from experimental data rsc.org.
Mass Spectrometry (EIMS)
Electron Impact Mass Spectrometry (EIMS) is a technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural features. The mass spectrum of this compound is characterized by a distinct fragmentation pattern typical of anthraquinone derivatives pjsir.org.
Upon electron impact, the molecule forms a molecular ion (M⁺•). Due to the presence of chlorine, this molecular ion peak appears as a pair of signals corresponding to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of intensity. The primary fragmentation pathway for anthraquinones involves the sequential loss of two neutral carbon monoxide (CO) molecules pjsir.orgnih.gov. This results in characteristic fragment ions.
Key Fragmentation Steps:
Molecular Ion Formation: C₁₄H₇ClO₂ + e⁻ → [C₁₄H₇ClO₂]⁺• (M⁺•)
First CO Loss: [C₁₄H₇ClO₂]⁺• → [C₁₃H₇ClO]⁺• + CO
Second CO Loss: [C₁₃H₇ClO]⁺• → [C₁₂H₇Cl]⁺• + CO
Table 2: Predicted EIMS Fragmentation for this compound
| Ion | Formula | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Description |
| [M]⁺• | [C₁₄H₇ClO₂]⁺• | 242 | 244 | Molecular Ion |
| [M-CO]⁺• | [C₁₃H₇ClO]⁺• | 214 | 216 | Loss of first CO molecule |
| [M-2CO]⁺• | [C₁₂H₇Cl]⁺• | 186 | 188 | Loss of second CO molecule |
| [C₁₂H₇]⁺ | [C₁₂H₇]⁺ | 151 | 151 | Loss of Cl from [M-2CO]⁺• |
Crystallographic Studies (e.g., X-ray Diffraction)
X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid currenta.de. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Advanced Detection Methods (e.g., Photoreduction Fluorescence Detection)
Beyond structural characterization, highly sensitive methods are required for the quantification of this compound, particularly in complex matrices. Photoreduction Fluorescence (PRF) detection, often coupled with High-Performance Liquid Chromatography (HPLC), is one such advanced technique.
This compound has been successfully evaluated as a photo-reagent for the analysis of compounds like ginsenosides (B1230088) using an HPLC-PRF detection system alfachemsp.comchemicalbook.comchemicalbook.comsigmaaldrich.com. The underlying principle involves the photochemical reaction of the anthraquinone derivative. In an anaerobic environment and in the presence of a proton-donating compound (such as an alcohol), this compound is photochemically reduced to its corresponding highly fluorescent 9,10-dihydroxyanthracene derivative. The intensity of the resulting fluorescence is proportional to the analyte concentration. This method offers excellent sensitivity, with reported detection limits for certain analytes in the nanogram range when using this compound as the photo-reagent alfachemsp.com.
Applications and Functionalization in Advanced Materials and Systems
Dye Chemistry and Pigment Development
2-Chloroanthraquinone is a key intermediate in the manufacturing of anthraquinone (B42736) dyes, a class of colorants known for their stability and vibrant colors. cymitquimica.com Anthraquinone-based dyes are noted for their excellent light fastness and are used in various applications, including vat, disperse, and reactive dyes. wikipedia.orgbritannica.com
Chlorinated anthraquinones are crucial intermediates in the synthesis of anthraquinone dyes. guidechem.com this compound's utility stems from the ability of its chlorine atom to be substituted by nucleophiles like amines or hydroxides, which is a fundamental step in building the complex structures of many dyes.
Vat Dyes: These dyes are insoluble in water but can be made soluble for application to fibers through a reduction process. britannica.com The synthesis of complex vat dyes often involves the condensation of aminoanthraquinone and chloroanthraquinone intermediates in the presence of a copper catalyst. fibre2fashion.com For example, the historic synthesis of Indanthrene Blue involved fusing 2-aminoanthraquinone (B85984), a potential derivative of this compound, with caustic potash. fibre2fashion.com
Disperse Dyes: Designed for coloring synthetic fibers like polyester, disperse dyes are sparingly soluble in water. britannica.com The synthesis of novel anthraquinonoid disperse reactive dyes has been demonstrated through reactions such as the Ullmann cross-coupling between a chloroanthraquinone (e.g., 1-chloroanthraquinone) and an amine. researchgate.net This highlights a synthetic pathway where this compound could serve as a precursor.
Reactive Dyes: These dyes form a covalent bond with the fiber, leading to excellent wash fastness. A key intermediate for many acid and reactive anthraquinone dyes is bromamine (B89241) acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.org The synthesis of such intermediates often starts from 1-aminoanthraquinone, which can be produced from chloroanthraquinone derivatives. wikipedia.orggoogle.com The conversion of this compound to 2-aminoanthraquinone provides a direct route to precursors for this dye class. acs.org
This compound is a direct precursor for producing both alizarin (B75676) and various aminoanthraquinones, which are themselves important dyes or intermediates. guidechem.comchemicalbook.comalfachemsp.com
Alizarin: Alizarin (1,2-dihydroxyanthraquinone) was one of the first natural dyes to be synthesized chemically. tifr.res.in While modern industrial synthesis often starts from anthraquinone-2-sulfonic acid, pathways involving chlorinated intermediates exist. sciencedoze.comsarchemlabs.com For instance, the synthesis of alizarin can proceed from 2,3-dichloro-anthraquinone through alkaline fusion. scribd.comsciencemadness.org The synthesis of this compound itself is achieved by the cyclization of p-chlorobenzoylbenzoic acid, which is formed from the condensation of phthalic anhydride (B1165640) and chlorobenzene (B131634). guidechem.comchemicalbook.com
Aminoanthraquinones: The conversion of this compound to 2-aminoanthraquinone is a well-documented and significant industrial reaction. acs.org This is typically achieved by heating this compound with aqueous ammonia (B1221849) in an autoclave at high temperatures and pressures. acs.org The presence of a copper catalyst can facilitate the reaction, allowing it to proceed under less harsh conditions and leading to nearly quantitative yields. acs.org The resulting 2-aminoanthraquinone is a versatile intermediate for a wide array of dyes and functional materials. wikipedia.orgresearchgate.netnih.gov
| Reactant | Reagent | Catalyst | Temperature | Duration | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | 25% Aqueous Ammonia (20 parts) | None | 200°C | 24 hours | Nearly Quantitative | acs.org |
| This compound | Aqueous Ammonia (16 parts) | Copper Sulfate (8 parts) | 200°C | 26 hours | Nearly Quantitative | acs.org |
The anthraquinone moiety can be incorporated into polymer backbones to create materials with specific redox, optical, or thermal properties. coventry.ac.uk Chloroanthraquinones serve as valuable monomers for such polymerization reactions. For example, 1,4-dichloroanthraquinone (B1630720) has been polymerized to create polyanthraquinone systems. coventry.ac.uk Similarly, aminoanthraquinones, which are readily derived from this compound, can be condensed with other monomers. A novel covalent organic polymer with supercapacitor applications was synthesized through the polymerization of 2,6-diaminoanthraquinone (B87147) with hexachlorocyclotriphosphazene. rsc.org Polymers have also been created by condensing 1,2,5,6-tetraaminoanthraquinone with monomers like pyromellitic anhydride or terephthaloyl chloride. researchgate.net These examples demonstrate the principle by which this compound, via its conversion to aminoanthraquinones, can be integrated into advanced polymeric structures. researchgate.net
Optoelectronic and Photonic Materials
The extended π-conjugated system of the anthraquinone core imparts interesting electronic and photophysical properties to its derivatives, making them candidates for applications in optoelectronics.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics. The NLO properties of a molecule are influenced by the polarization of its π-orbitals and charge transfer between donor and acceptor groups. tandfonline.com Anthraquinone derivatives have been investigated for their third-order NLO properties. researchgate.net
Research on hydroxy-substituted anthraquinones (such as 1,2-dihydroxy-anthraquinone) embedded in a polymethyl methacrylate (B99206) (PMMA) polymer matrix has demonstrated significant NLO effects. researchgate.net Using the Z-scan technique with a low-power laser, these composite thin films exhibited reverse saturable absorption and negative nonlinear refraction. researchgate.net The estimated third-order susceptibility was on the order of 10⁻⁴ esu, suggesting their potential for use in NLO devices. researchgate.net While this research focused on hydroxylated derivatives, it establishes the potential of the anthraquinone skeleton, including chlorinated variants like this compound, for NLO applications. researchgate.net The development of organic crystals from compounds synthesized via "click chemistry" also highlights a pathway for creating NLO materials with high thermal stability and strong second-harmonic generation (SHG) responses. rsc.org
| Property | Order of Magnitude | Phenomenon | Reference |
|---|---|---|---|
| Coefficient of Nonlinear Absorption (β) | 10⁻³ (m/W) | Reverse Saturable Absorption | researchgate.net |
| Nonlinear Refraction (n₂) | 10⁻¹⁰ (m²/W) | Negative (Self-defocusing) | researchgate.net |
| Third-Order Susceptibility (χ⁽³⁾) | 10⁻⁴ (esu) | - | researchgate.net |
Dye-sensitized solar cells (DSCs) are a type of photovoltaic technology where dye molecules adsorbed on a semiconductor surface act as the primary light-harvesting component. nih.gov The molecular design of these dyes is critical for enhancing power conversion efficiency. nih.gov Organic materials, including derivatives of anthraquinone, are explored as sensitizers due to their strong absorption in the visible spectrum and tunable electronic properties. cymitquimica.com
The basic principle involves the dye absorbing a photon, leading to an excited state from which an electron is injected into the conduction band of a semiconductor like TiO₂. nih.gov The anthraquinone structure, with its redox-active quinone moiety and potential for functionalization with electron-donating and -accepting groups, is a promising scaffold for such dyes. coventry.ac.uk While much research has focused on ruthenium complexes and other organic dyes, the fundamental properties of anthraquinone derivatives make them relevant candidates for investigation in organic solar cells. nih.govmdpi.com Furthermore, related large π-conjugated systems like phthalocyanines have been successfully used to improve the efficiency and stability of perovskite solar cells, indicating the broader potential of such molecular architectures in photovoltaic applications. rsc.org
Photosensitizer Applications
This compound has been investigated for its potential as a photosensitizer, a molecule that can absorb light and transfer the energy to another molecule, thereby initiating a photochemical reaction. The photophysical properties of this compound are central to its function in such applications.
Studies on the photochemistry of anthraquinone derivatives have provided insights into the behavior of this compound. Research involving luminescence and flash photolysis has been used to characterize the spectral activity and excited state properties of substituted anthraquinones. For instance, spectroscopic and solvent shift data help in understanding their spectral behavior. Luminescence studies, including fluorescence and phosphorescence analysis, have indicated that derivatives of 2-substituted anthraquinones exhibit efficient intersystem crossing to the triplet state. Specifically, this compound has been identified as having a lowest triplet state (T1) of nπ* character. aip.org Compared to some of its isomers, this compound, being a β-chloro compound, has a longer T1 state lifetime. aip.org
The triplet state is crucial for photosensitized reactions. The triplet absorption spectra of anthraquinone derivatives have been shown to exhibit a significant red shift in the region of 340–370 nm with increasing solvent polarity, which is attributed to the stabilization of the lowest triplet state by solvent reorganization. In protic solvents like 2-propanol, hydrogen atom abstraction can occur, leading to the formation of a semiquinone radical.
The application of substituted anthraquinones in photopolymerization has been an area of active research. The efficiency of these compounds as photosensitizers is highly dependent on their molecular structure.
Photophysical Properties of this compound
| Property | Value/Characteristic |
| Lowest Triplet State (T1) | nπ* character aip.org |
| Triplet State Lifetime | Longer than α-chloroanthraquinones aip.org |
This table summarizes key photophysical properties of this compound relevant to its photosensitizer applications.
Catalysis and Organocatalysis
This compound has emerged as a valuable organocatalyst in synthetic organic chemistry, particularly in the field of photocatalysis. Its ability to absorb visible light and initiate chemical transformations makes it an attractive alternative to metal-based catalysts, aligning with the principles of green chemistry.
A notable application of this compound is in the aerobic photooxidation of alcohols. This process utilizes this compound as an organocatalyst under visible light irradiation in an air atmosphere. manchester.ac.uk This method is advantageous as it avoids the use of heavy metals, operates under mild conditions (ambient temperature and pressure), and employs molecular oxygen as the oxidant, which minimizes waste generation. manchester.ac.uk
In a representative study, benzyl (B1604629) alcohol was used as a model substrate to optimize the reaction conditions. The reaction, conducted in ethyl acetate (B1210297) (EtOAc) with additives such as potassium carbonate (K2CO3) or trifluoroacetic acid (TFA) with water, demonstrated high yields of carboxylic acids. manchester.ac.uk For instance, the oxidation of benzyl alcohol to benzoic acid achieved a yield of up to 98%. manchester.ac.uk The proposed reaction mechanism involves the initial formation of benzaldehyde (B42025) as an intermediate, which is subsequently converted to the corresponding carboxylic acid. manchester.ac.uk
The versatility of this catalytic system has been demonstrated with a range of substrates. Both aromatic and aliphatic alcohols can be effectively oxidized. Secondary alcohols are efficiently converted to their corresponding ketones. manchester.ac.uk The electronic properties of the substrates, such as the presence of electron-donating or electron-withdrawing groups, have been shown to influence the reaction yields. manchester.ac.uk
Catalytic Performance of this compound in Alcohol Photooxidation
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzoic acid | up to 98 manchester.ac.uk |
| Secondary alcohols | Ketones | High yields manchester.ac.uk |
This table illustrates the catalytic efficiency of this compound in the photooxidation of different types of alcohols.
Environmental Remediation and Sensing
Photo-reagents for Analytical Detection (e.g., Ginsenosides)
This compound has been effectively utilized as a photo-reagent in the analytical detection of ginsenosides (B1230088), a class of pharmacologically active compounds found in ginseng. This application leverages the principles of photoreduction fluorescence (PRF) detection, a sensitive method for the analysis of various compounds.
In the PRF-HPLC (High-Performance Liquid Chromatography) method, anthraquinone derivatives, including this compound, react with proton-donating compounds like ginsenosides under anaerobic conditions. This photoreaction leads to the formation of highly fluorescent 9,10-dihydroxyanthracene derivatives. The intensity of the fluorescence produced is directly proportional to the amount of the analyte present, allowing for quantitative analysis.
A study evaluating the photoreactivity of twelve anthraquinone derivatives identified this compound (CAO) as a promising photo-reagent for ginsenoside analysis. Along with 2-tert-butylanthraquinone (B8409) (TBAQ) and anthraquinone (AQ), this compound demonstrated favorable characteristics for this application. The detection limits for ginsenoside Rg1 using the PRF-HPLC method with these photo-reagents were determined to be approximately 50 ng for this compound.
Detection Limits of Ginsenoside Rg1 using Different Photo-reagents
| Photo-reagent | Abbreviation | Detection Limit (ng) |
| 2-tert-butylanthraquinone | TBAQ | ~35 |
| This compound | CAO | ~50 |
| Anthraquinone | AQ | ~50 |
This table compares the detection limits for ginsenoside Rg1 using this compound and other related photo-reagents in PRF-HPLC analysis.
Surface Modification and Grafting on Carbon Materials
The functionalization of carbon materials through surface modification and grafting is a critical area of research in materials science, aiming to enhance the properties and performance of these materials for various applications. This compound has been employed in this context, serving as a molecule for grafting onto carbon surfaces.
The spontaneous grafting of chloroanthraquinone (ClAQ) groups onto carbon materials, such as Black Pearls carbon, has been successfully achieved through the reduction of in-situ generated diazonium cations. The presence of the chlorine atom on the anthraquinone molecule provides a useful handle for various spectroscopic characterization techniques, allowing for an accurate determination of the quinone content on the modified carbon surface.
Electrochemical characterization has shown that the presence of the chlorine atom on the grafted molecule does not negatively impact the electrochemical response or the efficiency of the grafting reaction. The amount of chloroanthraquinone molecules at the carbon surface after grafting can be quantified using several techniques, including cyclic voltammetry, thermogravimetric analysis coupled with mass spectroscopy, X-ray photoelectron spectroscopy, and elemental analysis. The results from these different methods have shown good agreement, confirming that the grafted moieties are both electrochemically active and accessible.
This ability to reliably quantify the grafted molecules makes chloroanthraquinone a valuable probe molecule for investigating the grafting yield on carbon powders. This approach has broader implications for the development of functionalized electrodes used in electrochemical energy storage devices. By grafting electroactive molecules like chloroanthraquinone onto carbon surfaces, it is possible to enhance the capacitance of the material. For instance, the modification of Black Pearls carbon powder with chloroanthraquinone groups has been shown to double the capacitance of the pristine carbon electrode, highlighting the significant contribution of the grafted electroactive molecules.
Environmental Fate and Transformation Studies of 2 Chloroanthraquinone
Photolytic Degradation Pathways
Direct scientific studies detailing the photolytic degradation pathways of 2-chloroanthraquinone are not extensively available in public literature. However, based on the principles of photochemistry and studies of structurally similar chlorinated aromatic compounds and anthraquinone (B42736) derivatives, potential degradation pathways can be inferred. The absorption of ultraviolet (UV) radiation by this compound is expected to be the initiating step in its photolytic transformation.
The primary photochemical reaction for chlorinated aromatic compounds often involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This process would lead to the formation of a highly reactive aryl radical and a chlorine radical. The resulting anthraquinone radical could then undergo various secondary reactions, such as hydrogen abstraction from the surrounding solvent (e.g., water or organic matter), leading to the formation of anthraquinone.
Another potential pathway is photosensitized reactions, where other substances in the environment absorb light energy and transfer it to the this compound molecule, leading to its degradation. The efficiency of photolytic degradation, often expressed as a quantum yield, would depend on various factors including the wavelength of light, the presence of photosensitizers, and the chemical composition of the surrounding medium. The byproducts of these photolytic reactions would likely include anthraquinone, hydroxylated derivatives, and other smaller organic molecules resulting from the breakdown of the aromatic rings. However, without specific experimental data, the exact nature and distribution of these photoproducts remain speculative.
Transformation in Anaerobic Sediments
Specific research on the transformation of this compound in anaerobic sediments is scarce. Nevertheless, the behavior of other chlorinated aromatic compounds in such environments suggests that reductive dechlorination is a probable and significant transformation pathway. semanticscholar.orgresearchgate.net Anaerobic sediments are characterized by low redox potentials and the presence of microbial communities capable of utilizing chlorinated compounds as electron acceptors in a process known as dehalorespiration.
In this process, the chlorine substituent on the anthraquinone ring is replaced by a hydrogen atom, yielding anthraquinone. This reaction is typically mediated by anaerobic microorganisms that possess specialized enzymes called reductive dehalogenases. The rate and extent of reductive dechlorination would be influenced by factors such as the availability of electron donors (e.g., organic matter), the redox potential of the sediment, and the composition of the microbial community.
Biodegradation Studies
Bacterial Degradation: The bacterial degradation of anthraquinone-based dyes often occurs under anaerobic conditions and is initiated by a reductive cleavage of the anthraquinone structure. nih.gov This process typically involves the enzymatic reduction of the quinone moieties. Following this initial step, the aromatic rings may be susceptible to cleavage, leading to the formation of simpler organic acids that can be further metabolized. Organisms from the genera Sphingomonas and Phenylobacterium have been identified in the degradation of the parent compound, anthraquinone. nih.govnih.gov It is plausible that similar bacterial consortia could be involved in the breakdown of its chlorinated derivative.
Fungal Degradation: White-rot fungi are known for their ability to degrade a broad range of recalcitrant organic pollutants, including chlorinated aromatic compounds and dyes. researchgate.net These fungi secrete powerful, non-specific extracellular enzymes such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. These enzymes generate highly reactive radicals that can attack the aromatic structure of this compound, leading to dechlorination and ring cleavage. The degradation of other anthraquinone dyes by fungi like Trametes hirsuta has been documented, suggesting that similar fungal species could potentially metabolize this compound.
Byproduct and Metabolite Identification
The identification of byproducts and metabolites is crucial for understanding the complete environmental fate of a compound. In the absence of direct studies on this compound, potential metabolites can be postulated based on the degradation pathways of related substances.
Under anaerobic conditions, the primary transformation product is expected to be anthraquinone , resulting from reductive dechlorination. Further microbial action could lead to the formation of hydroxylated anthraquinones and, eventually, the cleavage of the aromatic rings to produce smaller aliphatic compounds.
In aerobic biodegradation, particularly by fungi, the initial attack by oxidative enzymes could lead to the formation of hydroxylated chloroanthraquinones . Subsequent reactions could involve dechlorination and ring fission, potentially leading to chlorinated or non-chlorinated phthalic acid, benzoic acid, and eventually complete mineralization to carbon dioxide and water. The degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species, for example, proceeds through the formation of 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. plos.org While the starting compound is different, this demonstrates a microbial pathway for the hydroxylation and eventual breakdown of a chlorinated aromatic ring.
The following table summarizes potential byproducts and metabolites based on analogous compound studies:
| Transformation Process | Potential Byproducts/Metabolites |
| Photolytic Degradation | Anthraquinone, Hydroxylated anthraquinones |
| Anaerobic Transformation | Anthraquinone |
| Biodegradation (Bacterial/Fungal) | Anthraquinone, Hydroxylated chloroanthraquinones, Phthalic acid, Benzoic acid |
Toxicity and Hazard Mechanism Research for 2 Chloroanthraquinone
Effects on Biological Systems at a Cellular/Molecular Level
At the cellular and molecular level, the toxicity of anthraquinone (B42736) derivatives is often associated with their ability to induce oxidative stress through the production of ROS. mdpi.com This can lead to damage to cellular components such as lipids, proteins, and DNA.
Research on various anthraquinone compounds has demonstrated their potential for genotoxicity, meaning they can damage genetic material. nih.gov Some anthraquinone dyes have been shown to be genotoxic in mouse lymphoma assays. nih.gov While a definitive link for 2-Chloroanthraquinone has not been established, the potential for such effects cannot be ruled out without specific studies.
Furthermore, the interaction of anthraquinones with cellular macromolecules is a key aspect of their biological effects. For instance, in the dyeing process, this compound's mechanism of action involves forming covalent bonds with fabric, indicating its reactivity towards organic molecules. guidechem.com This reactivity could translate to interactions with biological molecules within an organism.
Environmental and Occupational Health Implications
The environmental and occupational health implications of this compound are primarily linked to its use as a dye intermediate. guidechem.com Workers in facilities that produce or use this chemical are at the highest risk of exposure. The primary routes of occupational exposure are through inhalation of dust particles and dermal contact. nj.gov Given its classification as a skin, eye, and respiratory irritant, appropriate personal protective equipment, such as gloves, safety goggles, and respiratory protection, is crucial in occupational settings to minimize exposure. sigmaaldrich.com
Currently, specific occupational exposure limits for this compound have not been established by major regulatory agencies. nj.gov This lack of specific guidelines underscores the need for caution and adherence to general safe handling practices for chemical compounds.
From an environmental perspective, the persistence and potential for bioaccumulation of this compound are key considerations. While specific data on its environmental fate are limited, its low water solubility suggests it is likely to adsorb to soil and sediment if released into the environment. guidechem.com The potential for long-range transport and bioaccumulation in the food chain would depend on its persistence and lipophilicity, which require further investigation. The EPA has noted that for the broader class of anthraquinones, there are data gaps in environmental fate and ecological effects that need to be addressed. epa.gov
The carcinogenicity of this compound has not been definitively evaluated. guidechem.com However, a related compound, 2-aminoanthraquinone (B85984), is reasonably anticipated to be a human carcinogen based on studies in experimental animals. nih.govcancer.org This raises concerns about the potential carcinogenicity of other anthraquinone derivatives, including this compound, and highlights the need for further research in this area.
Interactive Data Table: Acute Toxicity of this compound
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |
| LD (Lethal Dose) | Oral | Rodent - rat | >10 gm/kg | Details of toxic effects not reported other than lethal dose value. chemsrc.com |
| LD50 (Lethal Dose, 50% kill) | Intraperitoneal | Rodent - rat | 4310 mg/kg | Details of toxic effects not reported other than lethal dose value. chemsrc.com |
| LD (Lethal Dose) | Oral | Rodent - mouse | >10 gm/kg | Details of toxic effects not reported other than lethal dose value. chemsrc.com |
Future Research Directions and Emerging Applications
Novel Synthetic Routes and Sustainable Practices
The conventional synthesis of 2-Chloroanthraquinone often involves multi-step processes with the use of hazardous reagents and catalysts. guidechem.com Future research is increasingly focused on developing greener and more efficient synthetic pathways that align with the principles of sustainable chemistry.
One promising avenue is the exploration of catalytic systems that avoid the use of heavy metals. A notable development in this area is a patented synthesis method for chloroanthraquinones that circumvents the use of heavy metal catalysts, thereby reducing the environmental burden associated with traditional methods. google.com This approach not only aims to improve the environmental profile of the synthesis but also to enhance product quality by eliminating heavy metal contamination.
Further research into alternative energy sources for driving the synthesis is also a key area of interest. Microwave-assisted and photochemical synthesis are emerging as powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. The application of photocatalysis, in particular, has shown promise for other anthraquinone (B42736) derivatives and warrants investigation for the synthesis of this compound.
The principles of green chemistry, such as atom economy, the use of safer solvents, and the design of energy-efficient processes, provide a framework for future synthetic strategies. researchgate.net The development of biocatalytic routes, employing enzymes to carry out specific transformations, represents another frontier in the sustainable synthesis of this compound, although this area remains largely unexplored.
Exploration of New Reactivity Pathways
The reactivity of this compound is largely dictated by the presence of the chlorine substituent and the anthraquinone core. While its use as a precursor for dyes through nucleophilic substitution is well-established, there is a growing interest in exploring its reactivity in more complex chemical transformations.
Nucleophilic Substitution and Cross-Coupling Reactions: The chlorine atom in this compound is susceptible to nucleophilic substitution, a reaction fundamental to its traditional applications in dye synthesis. Future research will likely focus on expanding the scope of nucleophiles to create a wider array of functionalized anthraquinones with novel properties. Furthermore, the amenability of chloroanthraquinones to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, opens up possibilities for the synthesis of complex aryl-substituted anthraquinones. researchgate.net These reactions could lead to the development of new classes of compounds with applications in materials science and medicinal chemistry.
Photochemical Reactivity: Anthraquinones are known to be photochemically active, and this compound is no exception. It has been investigated as a photocatalyst for the oxidation of secondary aromatic alcohols. nih.gov The mechanism involves the photo-excited state of the anthraquinone molecule promoting hydrogen transfer. Further exploration of its photochemical properties could lead to its use in a variety of light-driven chemical transformations, including photopolymerization and organic synthesis.
The following table summarizes some of the explored reactivity pathways for chloroanthraquinones:
| Reaction Type | Reagents/Catalysts | Potential Products |
| Nucleophilic Substitution | Various nucleophiles | Functionalized anthraquinones |
| Suzuki-Miyaura Cross-Coupling | Phenyl boronic acids, Palladium catalysts | Aryl-substituted anthraquinones |
| Photocatalytic Oxidation | Secondary aromatic alcohols, Light | Oxidized alcohol products |
Development of Advanced Materials with Tuned Properties
The unique electronic and structural features of the anthraquinone scaffold make this compound a promising building block for the development of advanced materials with tailored properties.
Polymers and Composites: The incorporation of anthraquinone units into polymer backbones can impart desirable properties such as redox activity, thermal stability, and specific optical characteristics. Research into anthraquinone-based electroactive polymers has highlighted their potential in energy storage applications. nih.gov this compound, with its reactive chlorine handle, can be utilized as a monomer or a cross-linking agent in the synthesis of novel polymers. Furthermore, the addition of anthraquinone derivatives to polymer composites has been shown to enhance their properties, such as in the development of intelligent packaging materials with antimicrobial and fungistatic capabilities. mdpi.com
Pigments and Coatings: Anthraquinone derivatives have a long history as stable and vibrant pigments. whiterose.ac.uk Future research in this area will likely focus on modifying the this compound structure to fine-tune its color, lightfastness, and compatibility with various coating and ink formulations. The development of high-performance pigments with enhanced durability and environmental compatibility is a key objective.
Comprehensive Environmental Impact Assessments
Despite its industrial importance, there is a significant lack of comprehensive data on the environmental fate and ecotoxicity of this compound. As the production and application of this compound continue, a thorough understanding of its environmental impact is crucial.
Future research should focus on several key areas:
Biodegradation: Studies on the microbial degradation of this compound are needed to determine its persistence in soil and water. While research on the biodegradation of related compounds like 2-chloroaniline (B154045) exists, specific pathways for this compound are not well understood. nih.gov The potential for enzymatic degradation of anthraquinone dyes is an active area of research and could provide insights into the environmental fate of their chlorinated derivatives. whiterose.ac.uknih.gov
Aquatic Toxicity: The potential for this compound to leach into aquatic ecosystems necessitates a thorough evaluation of its toxicity to aquatic organisms. Studies on other anthraquinone dyes have shown varying levels of toxicity to different species. helsinki.fi Establishing the acute and chronic aquatic toxicity of this compound is essential for setting environmental quality standards.
Environmental Fate: Understanding the mobility, partitioning, and potential for bioaccumulation of this compound in the environment is critical. The U.S. Environmental Protection Agency (EPA) has identified data gaps in the environmental fate and ecological effects of anthraquinone, highlighting the need for further investigation. epa.gov
In-depth Mechanistic Toxicology Studies
The toxicological profile of this compound is not yet fully characterized, and in-depth studies are required to assess its potential risks to human health.
Genotoxicity and Carcinogenicity: While some anthraquinone dyes have been evaluated for their genotoxic potential, specific data for this compound is limited. nih.govmdpi.com Future research should employ a battery of in vitro and in vivo assays to investigate its mutagenic and carcinogenic potential. Studies on other chlorinated organic compounds have raised concerns about their carcinogenicity, underscoring the importance of this research for this compound. nih.govnih.gov
Metabolism and Toxicokinetics: Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems is fundamental to assessing its toxicity. Identifying the metabolic pathways and the potential for the formation of reactive metabolites is a key research objective. Studies on the metabolism of structurally related compounds can provide initial insights, but specific investigations on this compound are necessary. plos.org
In Vitro and In Vivo Toxicity: Comprehensive in vitro and in vivo studies are needed to determine the acute and chronic toxicity of this compound. nih.gov This includes evaluating its effects on various organ systems and identifying potential mechanisms of toxicity. Existing data indicates moderate acute toxicity, but long-term effects remain largely unknown. guidechem.comchemsrc.com
The following table presents a summary of available acute toxicity data for this compound:
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |
| LD (Lethal Dose) | Oral | Rodent - rat | >10 gm/kg | Details not reported other than lethal dose value |
| LD50 (Lethal Dose, 50% kill) | Intraperitoneal | Rodent - rat | 4310 mg/kg | Details not reported other than lethal dose value |
| LD (Lethal Dose) | Oral | Rodent - mouse | >10 gm/kg | Details not reported other than lethal dose value |
Data sourced from GISAAA (Gigiena i Sanitariya). chemsrc.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
